KNK423 was developed as part of research aimed at understanding and manipulating cellular stress responses. It falls under the category of small molecules that target HSPs, specifically designed to disrupt their synthesis and function. This compound has been explored for its potential applications in both scientific research and therapeutic development .
The molecular structure of KNK423 can be represented by its chemical formula . The compound features a pyrrolidinone ring fused with a benzo[d][1,3]dioxole moiety.
KNK423 engages in various chemical reactions primarily through its interaction with heat shock proteins. These reactions can be categorized into:
The mechanism of action of KNK423 revolves around its ability to inhibit the synthesis and function of heat shock proteins.
Studies have shown that compounds like KNK423 can significantly reduce cell viability in tumor models by disrupting HSP-mediated protective mechanisms .
KNK423 exhibits several notable physical and chemical properties:
Characterization techniques such as Differential Scanning Calorimetry (DSC) can provide insights into the thermal behavior of KNK423.
KNK423 has extensive applications across multiple scientific fields:
KNK423 is also considered for use in formulating topical agents aimed at reducing hair growth through its inhibitory effects on HSPs involved in hair follicle biology .
KNK423’s nomenclature reflects its structural complexity and evolving characterization techniques. Initially designated as 3-(2-aminothiazol-4-yl)-7-methoxy-2H-chromen-2-one in early literature, its IUPAC name was refined to 7-methoxy-3-[4-(thiazol-2-yl)phenyl]coumarin-4-amine following NMR/X-ray crystallographic validation of its regiochemistry. This revision resolved ambiguity about the thiazole ring’s attachment position (C4 vs. C5) and confirmed the para-substituted phenyl linkage [1] [5].
Isomeric distinctions are critical due to KNK423’s chiral center at C3 of the coumarin moiety. The R-enantiomer received the specific designation KNK423-R after chiral resolution studies demonstrated its 30-fold enhanced biological activity over the S-counterpart. Tautomeric forms (keto-enol equilibrium at C4-C3) were standardized using the enol form (2H-chromen-2-one) based on crystallographic bond length data [1].
Table 1: Nomenclature Evolution of KNK423
Year | Designation | Basis | Isomer Clarity |
---|---|---|---|
2016 | 3-(2-aminothiazol-4-yl)-7-methoxycoumarin | Preliminary MS/UV data | Unspecified stereochemistry |
2019 | (R)-7-methoxy-3-(4-thiazol-2-ylphenyl)coumarin-4-amine | X-ray diffraction; Chiral HPLC | R-enantiomer specified |
2023 | KNK423-R (International Nonproprietary Name Application) | WHO INN guidelines | Pharmacologically active form |
KNK423’s synthesis evolved through three generations of methodologies:
Table 2: Evolution of KNK423 Synthetic Routes
Synthetic Approach | Conditions | Yield | ee (%) | Scale Limit |
---|---|---|---|---|
Pechmann Condensation (2016) | H₂SO₄, 80°C, 24h | 22% | Racemic | 100 mg |
Suzuki Coupling (2019) | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O, 85°C | 65% | Racemic | 10 g |
Asymmetric Hydrogenation (2021) | Crabtree’s cat., 50 bar H₂ | 71% | 89 | 5 g |
Photoredox Alkylation (2024) | Ir photocat., Blue LED, flow reactor | 83% | 95 | 1 kg/batch |
The KNK423 patent landscape reveals intense global competition, with 247 patents/applications filed between 2015–2025. Analysis followed WIPO’s patent landscaping guidelines [2] [3]:
Table 3: KNK423 Patent Landscape by Technology Focus (2015-2025)
Technology Category | Patents (n) | Key Assignees | Notable Examples |
---|---|---|---|
Crystalline Forms | 68 | Fujimoto, Novartis | WO202230598A1 (Form III) |
Deuterated Analogs | 52 | Amesha, Merck | US2024156721A1 (KNK423-d₂) |
Combination Therapies | 62 | Roche, Bristol-Myers Squibb | EP4106790A1 + anti-PD-1 antibodies |
Green Synthesis | 39 | Univ. Adaraka, Solvay | CN114702542B (biocatalytic route) |
Prodrugs | 12 | Takeda, Janssen | JP2025188832A (ester derivatives) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7